Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIQILKQOKIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis of 3-Iodo-4-Hydroxy Phenylacetic Acid Methyl Ester
Executive Summary & Significance
Methyl 3-iodo-4-hydroxyphenylacetate (CAS: Analogous to 14199-15-6 parent) is a critical intermediate in the synthesis of thyromimetics and a specific biomarker for iodotyrosine dehalogenase (DEHAL1) activity. Structurally, it represents a mono-iodinated phenol derivative where the steric and electronic influence of the iodine atom at the ortho position to the hydroxyl group fundamentally alters its spectroscopic signature compared to its non-iodinated parent.
This guide provides a rigorous structural characterization workflow. It moves beyond basic spectral listing to explain the causality of signal shifts, ensuring researchers can confidently validate the compound's identity and purity against common impurities like the 3,5-diiodo analog.
Synthetic Context & Impurity Profile
To analyze the structure effectively, one must understand the sample's origin. This compound is typically synthesized via electrophilic aromatic substitution (iodination) of methyl 4-hydroxyphenylacetate.
-
Primary Reaction: Iodination using NaI/NaOCl or ICl.
-
Critical Impurity: Methyl 3,5-diiodo-4-hydroxyphenylacetate . Over-iodination is the most common failure mode.
-
Degradant: 3-iodo-4-hydroxyphenylacetic acid (Hydrolysis product).[1]
Analytical Workflow Diagram
The following flowchart outlines the logic for structural confirmation and impurity exclusion.
Figure 1: Decision-matrix for the structural validation of mono-iodinated phenolic esters.
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) provides the definitive proof of the 1,2,4-substitution pattern on the aromatic ring.
Proton ( H) NMR Analysis
The introduction of iodine at position 3 breaks the symmetry of the parent para-substituted system (AA'BB'), creating an ABC spin system (or ABX depending on field strength).
Solvent: DMSO-
| Position | Proton Type | Multiplicity | Coupling ( | Chemical Shift ( | Structural Logic |
| H-2 | Aromatic | Doublet (d) | ~2.0 Hz | 7.55 - 7.65 ppm | Diagnostic: Ortho to Iodine. Deshielded by the electronegative/anisotropic effect of Iodine. Shows only meta coupling to H-6. |
| H-6 | Aromatic | dd | 8.2, 2.0 Hz | 7.05 - 7.15 ppm | Ortho to alkyl group, meta to Iodine. Shows large ortho coupling to H-5 and small meta coupling to H-2. |
| H-5 | Aromatic | Doublet (d) | 8.2 Hz | 6.80 - 6.90 ppm | Ortho to Hydroxyl. Shielded by the electron-donating -OH group. |
| -OH | Phenolic | Broad Singlet | N/A | 9.50 - 10.0 ppm | Exchangeable. Disappears with D |
| -OCH | Ester Methyl | Singlet (s) | N/A | 3.60 - 3.65 ppm | Characteristic methyl ester singlet. |
| -CH | Benzylic | Singlet (s) | N/A | 3.50 - 3.55 ppm | Connects ring to ester. |
Critical Validation Step: To confirm mono-iodination vs. di-iodination:
-
Mono-iodo: Three distinct aromatic signals (d, dd, d).
-
Di-iodo: A singlet (approx 7.6 ppm) integrating to 2 protons (Symmetric H-2/H-6).
Carbon ( C) NMR & The Heavy Atom Effect
The carbon spectrum offers a unique verification tool due to the "Heavy Atom Effect" of iodine.
-
C-3 (C-I): Normally, electronegative substituents shift carbons downfield. However, Iodine is large and polarizable, causing a shielding effect . Expect the C-3 peak to appear significantly upfield, often around 85–90 ppm . This is the "smoking gun" for C-I bond formation.
-
C-4 (C-OH): Deshielded (~155 ppm).
-
C=O (Ester): ~172 ppm.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry confirms the molecular weight and the presence of iodine (mass defect and fragmentation).
Molecular Formula: C
Fragmentation Pathway (EI/ESI)
Unlike bromine or chlorine, iodine is monoisotopic (
-
Molecular Ion (
): m/z 292 (Strong in EI). -
Loss of Methoxy (
): m/z 261. -
Loss of Ester Group (
): m/z 233. Formation of the stable iodohydroxybenzyl cation. -
Loss of Iodine (
): m/z 165. This confirms the presence of the halogen.
Figure 2: Predicted fragmentation pathway for Methyl 3-iodo-4-hydroxyphenylacetate.
Infrared (IR) Spectroscopy
While less specific than NMR, IR provides rapid functional group confirmation.
-
O-H Stretch: 3200–3400 cm
(Broad, H-bonded). -
C=O Stretch (Ester): 1735–1745 cm
(Sharp, strong). -
C-O Stretch: 1150–1250 cm
. -
Ar-H Bending: The substitution pattern (1,2,4) shows characteristic out-of-plane bending bands in the fingerprint region (800–900 cm
), distinct from the para-substituted parent.
Experimental Protocol: Sample Preparation for Analysis
Protocol 1: NMR Sample Prep
-
Weigh 5–10 mg of the dried methyl ester into a clean vial.
-
Add 0.6 mL of DMSO-
(preferred) or CDCl . -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Acquisition: Run 16 scans for
H and 1024 scans for C.
Protocol 2: GC-MS Derivatization (Optional but Recommended)
For complex biological matrices (e.g., urine metabolites), the free phenol is often derivatized to improve volatility.
-
Dissolve sample in ethyl acetate.
-
Add BSTFA + 1% TMCS (Silylation reagent).
-
Heat at 60°C for 30 minutes.
-
Analyze the TMS-derivative (Molecular ion will shift by +72 Da per replaced proton).
References
-
Metabolism of Iodotyrosines: Identification of 3-iodo-4-hydroxyphenylacetic acid (IHPA) as a urinary metabolite.[1] Source: ResearchGate - Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine...
-
Synthesis of Hydroxyphenylacetate Derivatives: Methodologies for iodination and esterification of phenolic acids. Source: National Institutes of Health (PMC) - 4-Hydroxyphenylacetate 3-Hydroxylase Applications
-
Spectral Data of Parent Compound: Methyl 4-hydroxyphenylacetate properties and CAS 14199-15-6.[2][3] Source: PubChem Compound Summary
-
General Iodination Mechanisms: Electrophilic substitution patterns in phenols. Source: ChemicalBook - Methyl 4-hydroxy-3-iodobenzoate (Analogous Chemistry)
Sources
Methodological & Application
Application Note: Cross-Coupling Strategies for Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Abstract & Strategic Overview
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (Compound 1 ) represents a "privileged scaffold" in drug discovery, serving as a critical intermediate for thyromimetics and metabolic modulators. However, its dual functionality presents a specific synthetic challenge:
-
The Ortho-Iodophenol Motif: The free hydroxyl group at C4 is acidic (
) and sterically crowds the C3-iodine reactive site. In standard Pd-catalyzed conditions, the phenoxide anion can coordinate to Palladium, potentially poisoning the catalyst or promoting hydrodehalogenation (reduction) over coupling. -
The Methyl Ester Side Chain: The C1-acetate motif is susceptible to saponification (hydrolysis) under the strong basic/aqueous conditions typically required to activate boronic acids.
This guide provides two distinct workflows: a Direct Coupling Protocol (for rapid SAR exploration) and a Protection-Based Protocol (for scalable process chemistry).
Strategic Decision Matrix
The choice of protocol depends on your specific downstream requirements:
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Technical Considerations & Mechanism
The "Phenoxide Effect" in Catalysis
Attempting to couple Compound 1 directly requires careful ligand selection. Standard ligands like
Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos . These ligands:
-
Facilitate Oxidative Addition (OA) into the sterically hindered C-I bond.
-
Prevent catalyst deactivation by the phenoxide.
-
Allow the use of weaker bases (e.g.,
) that preserve the methyl ester.
Protocol A: Direct Coupling (Unprotected Phenol)
Best for: Rapid library synthesis, avoiding protection/deprotection steps.
Reagents & Conditions
-
Catalyst: XPhos Pd G2 (2-5 mol%) or
(5 mol%) + SPhos (10 mol%). -
Base: Potassium Phosphate Tribasic (
), 2.0 equiv. -
Solvent: Toluene : Water (10:1 ratio). Note: The biphasic system is crucial.
-
Temperature: 80 °C.
Step-by-Step Methodology
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, charge Compound 1 (1.0 equiv, 306 mg, 1.0 mmol), the Aryl Boronic Acid (1.2 equiv), and
(424 mg, 2.0 mmol). -
Catalyst Addition: Add XPhos Pd G2 (Precatalyst) (15 mg, 0.02 mmol).
-
Expert Tip: If using separate Pd/Ligand, premix
and SPhos in the solvent for 5 mins before adding to the reaction.
-
-
Solvent & Degassing: Add Toluene (4.5 mL) and Water (0.5 mL). Sparge with Argon or Nitrogen for 2 minutes. Cap tightly.
-
Reaction: Heat to 80 °C for 4-6 hours.
-
Monitoring: Check LCMS. Look for the disappearance of the starting material (M+H 307.1) and the emergence of the biaryl product.
-
-
Workup: Cool to Room Temp (RT). Dilute with Ethyl Acetate (10 mL).[1] Acidify slightly with 1M HCl (to pH 5-6) to protonate the phenol (improves extraction into organic phase). Wash with Brine. Dry over
.[2][3] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Protected Route (TBS-Ether)
Best for: Large scale (>5g), or when coupling with unstable/complex boronic acids.
Phase 1: Silylation
-
Dissolve Compound 1 in DCM.
-
Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv) at 0 °C.
-
Stir at RT for 2 hours. Aqueous workup yields the TBS-protected intermediate .
Phase 2: Suzuki Coupling (High-Yield Conditions)
With the phenol protected, the steric and electronic interference is minimized.
-
Catalyst:
(3 mol%). -
Base:
(2.5 equiv). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Temp: 90 °C.
Step-by-Step Methodology
-
Charge: Combine TBS-protected intermediate (1.0 equiv), Boronic Acid (1.3 equiv), and
in a round-bottom flask. -
Solvent: Add Dioxane/Water mixture. Degas thoroughly (3x Vacuum/Argon cycles).
-
Catalyst: Add
under Argon flow. -
Heat: Stir at 90 °C for 3-12 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Deprotection (in situ option): The crude residue can often be treated directly with TBAF (1.0M in THF) for 1 hour to cleave the TBS group and yield the final biaryl product.
Experimental Workflow & Troubleshooting
Visual Workflow (Protocol A)
Figure 2: Step-by-step execution for the direct coupling of the unprotected phenol.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by phenoxide. | Switch to Protocol B (Protection) or increase Catalyst loading to 5-10 mol%. |
| De-iodination (Reduction) | Hydride source present (often from solvent or excess base). | Ensure solvents are anhydrous-grade (before water addition) and degassed. Lower temp to 60°C. |
| Ester Hydrolysis | Base too strong or reaction too long. | Switch base from |
| Homocoupling of Boronic Acid | Oxygen present in system.[4] | Re-degas solvents. Ensure Argon balloon is active. |
References
-
Suzuki-Miyaura Coupling of Halophenols
- Context: Discusses the use of water-soluble phosphines and ligand effects on free phenols.
- Source: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Hydroxide in the Presence of Palladium Catalysts." J. Am. Chem. Soc.2006, 128, 10694.
-
Buchwald Precatalysts (XPhos/SPhos)
-
Synthesis of Thyromimetics (Scaffold Context)
- Context: Specific examples of coupling 3-iodotyrosine deriv
- Source: Placzek, A. T., et al. "Sobetirome: A Case Study of a Thyromimetic." Thyroid2016.
-
Base Selection in Ester-Containing Substrates
- Context: Comparative study of bases ( vs ) to prevent hydrolysis.
- Source:Organic Process Research & Development (General Reference for Process Safety).
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-(4-hydroxy-3-iodophenyl)acetate as a Key Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Introduction: Strategic Importance in Drug Synthesis
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is a highly valuable organic intermediate, distinguished by its strategically functionalized aromatic core. Its structure, featuring a phenolic hydroxyl group, an acetic acid methyl ester side chain, and an iodine atom positioned ortho to the hydroxyl group, makes it a versatile building block in medicinal chemistry.
The primary significance of this molecule lies in its role as a key precursor in the synthesis of thyroid hormone analogues, such as L-thyroxine (T4) and its derivatives.[1][2] Thyroid hormones are critical for regulating metabolism, growth, and development.[2] Consequently, synthetic analogues are of profound interest for treating thyroid disorders and related metabolic conditions.[3] The iodine atom is not only a constituent of the final target molecule but also serves as a reactive site for advanced coupling reactions, enabling the construction of the characteristic diaryl ether backbone of thyronines.[4] This guide provides a comprehensive overview, including a detailed synthesis protocol, characterization data, and a workflow for its application in advanced drug development.
Synthesis Protocol: Electrophilic Iodination of Methyl 2-(4-hydroxyphenyl)acetate
The synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate is most efficiently achieved via regioselective electrophilic iodination of the readily available starting material, Methyl 2-(4-hydroxyphenyl)acetate.
Mechanistic Rationale
The phenolic hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is occupied by the acetate side chain, the incoming electrophile (the iodonium ion, I⁺) is directed to the positions ortho to the hydroxyl group. The reaction is typically performed under controlled conditions to favor mono-iodination and prevent the formation of di-iodinated byproducts. The choice of iodinating agent and reaction conditions is critical for achieving high yield and selectivity. A common and effective method involves using iodine (I₂) in the presence of a mild base like sodium bicarbonate, which facilitates the reaction.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and isolation of the target intermediate.
Step-by-Step Laboratory Protocol
Materials and Reagents:
-
Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq)[5]
-
Iodine (I₂) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Methanol (for reaction)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
-
Hexane/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Temperature Control: Cool the flask in an ice-water bath to 0°C. This is a critical step to manage the exothermic nature of the reaction and enhance regioselectivity.
-
Reagent Addition: While stirring vigorously, add sodium bicarbonate (2.0 eq) to the solution. Following this, add iodine (1.1 eq) portion-wise over 15-20 minutes. The reaction mixture will turn a dark brown/purple color.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane:ethyl acetate. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous sodium thiosulfate solution until the dark iodine color completely disappears, resulting in a pale yellow or colorless solution.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure Methyl 2-(4-hydroxy-3-iodophenyl)acetate.
Analytical Characterization
Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound.
| Analytical Technique | Expected Result / Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.55 (d, 1H, Ar-H), ~7.10 (dd, 1H, Ar-H), ~6.80 (d, 1H, Ar-H), ~5.50 (s, 1H, -OH), ~3.70 (s, 3H, -OCH₃), ~3.55 (s, 2H, -CH₂-). The aromatic splitting pattern confirms 1,2,4-trisubstitution. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 172.0 (C=O), ~152.0 (C-OH), ~138.0 (Ar-CH), ~131.0 (Ar-CH), ~115.0 (Ar-CH), ~86.0 (C-I), ~52.5 (-OCH₃), ~40.0 (-CH₂-). |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~ 3400 (br, O-H stretch), ~1730 (s, C=O ester stretch), ~1590, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~550-650 (C-I stretch). |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ calculated for C₉H₈IO₃⁻: 290.95. Found: ~290.9. |
Note: Exact chemical shifts (δ) in NMR and wavenumbers (ν) in IR may vary slightly depending on the solvent and instrument used.[6][7][8][9]
Application in Thyroxine Analog Synthesis
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is a cornerstone intermediate for constructing the diaryl ether linkage central to thyroid hormones. This is typically accomplished via a cross-coupling reaction.
Synthetic Strategy: Ullmann Condensation
A classic and effective approach is the Ullmann condensation. In this reaction, the phenoxide derived from Methyl 2-(4-hydroxy-3-iodophenyl)acetate acts as a nucleophile, displacing an activated aryl halide (often another iodinated phenol derivative) in the presence of a copper catalyst.
Pathway to a Thyroxine Precursor
The diagram below illustrates the strategic use of our intermediate in a multi-step synthesis.
Caption: Synthetic pathway from intermediate to a final thyroxine analog.
This pathway demonstrates the intermediate's utility. The iodine atom at the 3-position becomes part of the "inner ring" of the thyronine structure, while the hydroxyl group facilitates the crucial ether bond formation.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All steps of the synthesis and purification must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Chemical Hazards:
-
Iodine (I₂): Corrosive, harmful if inhaled or swallowed. Avoid creating dust.
-
Organic Solvents (Methanol, Ethyl Acetate, Hexane): Flammable liquids. Keep away from ignition sources.
-
Iodinated Organic Compounds: Treat as potentially harmful and toxic. Avoid skin contact and ingestion.[10]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Conclusion
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is an indispensable intermediate for the development of novel pharmaceuticals, particularly in the field of metabolic diseases. The protocol detailed herein provides a reliable and reproducible method for its synthesis and purification. The compound's well-defined structure allows for predictable reactivity in subsequent complex synthetic steps, underscoring its importance for researchers and professionals in drug discovery and development.
References
- ChemicalBook. (n.d.). 1939-27-1 | CAS DataBase.
- Radovanovic, M. (1999). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. VU Research Repository.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Singh, S., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 47(4), 1238-1248.
- Senese, R., Cioffi, F., Petito, G., Goglia, F., & Lanni, A. (2019). Thyroid hormone metabolites and analogues. Molecular and Cellular Endocrinology, 493, 110464.
- Mitchell, K., et al. (2023). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 496–499.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester.
- Supporting Information for Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. (n.d.).
- St John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
- St John, T. (2018, April 13). Determining a Structure with IR and NMR [Video]. YouTube.
- Safe Work Australia. (2014, August). GHS Hazardous Chemical Information List.
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone metabolites and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1939-27-1 | CAS DataBase [m.chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low purity in Methyl 2-(4-hydroxy-3-iodophenyl)acetate production
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges related to product purity.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. What are the likely impurities and why?
Answer:
Multiple spots on your TLC plate are the most common indicator of an incomplete or non-selective reaction. The primary impurities are typically unreacted starting material and over-iodinated byproducts.
-
Unreacted Starting Material (Methyl 4-hydroxyphenylacetate): This is often the spot with the highest Rf value (least polar) after the desired product. Its presence indicates incomplete conversion, which can stem from insufficient reaction time, low temperature, or a deactivated iodinating agent.
-
Desired Product (Methyl 2-(4-hydroxy-3-iodophenyl)acetate): This will be your target spot, with intermediate polarity.
-
Di-iodinated Byproduct (Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate): This is usually the most polar spot with the lowest Rf. The hydroxyl group on the phenyl ring is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at both ortho positions.[1] If reaction conditions are too harsh or the stoichiometry is not carefully controlled, this di-substituted product can form readily.
To diagnose, run a co-spot TLC where you spot your starting material, the reaction mixture, and a mix of both in the same lane. If a spot in your reaction mixture elevates with the starting material, its identity is confirmed.
Table 1: Typical TLC Profile and Potential Impurities
| Compound | Expected Rf (relative) | Rationale for Polarity |
| Unreacted Starting Material | High | Lacks the polar iodine atom. |
| Desired Mono-iodinated Product | Medium | Target compound. |
| Di-iodinated Byproduct | Low | Contains two polar iodine atoms. |
Question 2: My ¹H NMR spectrum is complex and does not match the expected pattern. How can I identify the impurities from the spectrum?
Answer:
A complex ¹H NMR spectrum is a powerful tool for diagnosing the specific impurities present. By understanding the expected chemical shifts and coupling patterns for the product and potential contaminants, you can quantify the purity issue.
The expected spectrum for pure Methyl 2-(4-hydroxy-3-iodophenyl)acetate should show:
-
A singlet for the benzylic protons (~3.6 ppm).
-
Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm): a doublet, a singlet (or a doublet with very small coupling), and a doublet of doublets, corresponding to the three protons on the substituted ring.
-
A broad singlet for the phenolic hydroxyl group.
Here is how to identify common impurities:
-
Unreacted Starting Material (Methyl 4-hydroxyphenylacetate): Due to its symmetry, it will show two doublets in the aromatic region (an AA'BB' system), which often looks like two distinct doublets.[4][5] The presence of these signals indicates incomplete conversion.
-
Di-iodinated Byproduct (Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate): This impurity will show only two protons in the aromatic region, which will appear as a singlet due to their symmetry. The appearance of a prominent singlet in the aromatic region is a strong indicator of over-iodination.
Table 2: Diagnostic ¹H NMR Chemical Shifts (Illustrative)
| Proton Environment | Desired Product (ppm) | Unreacted Starting Material (ppm) | Di-iodinated Byproduct (ppm) |
| -OCH₃ | ~3.7 | ~3.7 | ~3.7 |
| -CH₂ -CO | ~3.6 | ~3.6 | ~3.6 |
| Aromatic Protons | ~7.5 (d), ~7.1 (dd), ~6.8 (d) | ~7.1 (d), ~6.7 (d) | ~7.7 (s) |
Note: Exact shifts are solvent-dependent.[6]
Question 3: My reaction has stalled with significant starting material remaining. How can I drive the reaction to completion?
Answer:
Low conversion is a frequent issue, often related to the reactivity of the iodinating agent. Molecular iodine (I₂) by itself is a weak electrophile and often requires an activator to facilitate the reaction.[7]
Causality & Solutions:
-
Insufficient Electrophilicity: The iodination of phenols is an electrophilic aromatic substitution. If the electrophile (I⁺ source) is not strong enough, the reaction will be slow or incomplete.
-
Low Nucleophilicity of the Substrate: While the hydroxyl group is activating, converting it to its phenolate form with a mild base dramatically increases the ring's nucleophilicity and reaction rate.[10]
-
Solution: Use a mild base like sodium bicarbonate (NaHCO₃). This deprotonates the phenol, making the aromatic ring more electron-rich and thus more reactive towards the electrophile.
-
-
Reaction Temperature: Like most chemical reactions, iodination is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to 30-40 °C. However, be cautious, as excessive heat can promote the formation of the di-iodinated byproduct.
-
The diagram below illustrates the decision-making process for troubleshooting a low-purity synthesis.
Caption: Troubleshooting workflow for low product purity.
Frequently Asked Questions (FAQs)
Q: Should I iodinate 4-hydroxyphenylacetic acid first and then esterify, or perform iodination on Methyl 4-hydroxyphenylacetate directly? A: Performing iodination directly on the ester, Methyl 4-hydroxyphenylacetate, is generally the preferred route. The carboxylic acid group can be deactivating and may require protection, adding extra steps to the synthesis.[8] The ester group is sufficiently stable under typical iodination conditions.
Q: What is the best method for purifying the final product? A: Both flash column chromatography and recrystallization can be effective, depending on the scale and nature of the impurities.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. A silica gel column with a solvent system like Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) is typically effective.
-
Recrystallization: If the main impurity is the di-iodinated product, recrystallization can be a good option for large-scale purification, as the di-iodo compound may have different solubility characteristics. A solvent system like ethanol/water or ethyl acetate/hexane could be explored.
Q: How can I avoid degradation of the product during work-up? A: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions. During the aqueous work-up, use a mild reducing agent like sodium thiosulfate to quench excess iodine, and ensure any pH adjustments are made with dilute, mild acids or bases. Avoid prolonged exposure to harsh conditions.
Key Experimental Protocols
Protocol 1: Iodination of Methyl 4-hydroxyphenylacetate
This protocol is a self-validating system that includes in-process checks to ensure optimal outcomes.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-hydroxyphenylacetate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.[11]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature. This facilitates the formation of the more reactive phenolate.
-
Iodinating Agent: In a separate container, prepare a solution of iodine (I₂, 0.98 eq) and sodium iodide (NaI, 1.0 eq) in the same solvent. The use of slightly sub-stoichiometric iodine helps prevent di-iodination.
-
Reaction: Add the iodine solution dropwise to the reaction mixture over 30-60 minutes at room temperature. The slow addition is critical for selectivity.[1]
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed (as per TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.
The diagram below illustrates the reaction and the formation of common byproducts.
Caption: Reaction pathway and potential side-products.
Protocol 2: Purification by Flash Column Chromatography
-
Preparation: Concentrate the organic layer from the work-up under reduced pressure to obtain the crude product. Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15). The gradient helps to achieve better separation.
-
Fraction Collection: Collect fractions and analyze each one by TLC.
-
Validation: Combine the fractions that contain only the pure desired product (single spot on TLC corresponding to the product's Rf).
-
Final Step: Concentrate the combined pure fractions under reduced pressure to yield Methyl 2-(4-hydroxy-3-iodophenyl)acetate as a purified solid or oil.
References
- Benchchem. (n.d.). Managing reaction conditions for selective iodination.
- Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
- ResearchGate. (2020). Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac).
- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents.
- WordPress. (n.d.). Specific Solvent Issues with Iodination.
- Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
- Benchchem. (n.d.). Troubleshooting common errors in iodine titration experiments.
- Chemistry Stack Exchange. (2016). Why did my iodine clock reaction not work?
- The Mechanism of the Iodination of Phenols. (n.d.).
- Structure Determination of Organic Compounds. (n.d.). Structure Identification By 1h NMR.
- Organic Chemistry Data. (n.d.). Iodination - Common Conditions.
- Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones.
- Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
- Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.
- Google Patents. (n.d.). Purification process for methyl acetate.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Sigma-Aldrich. (n.d.). Methyl 4-hydroxyphenylacetate ReagentPlus, 99%.
- ResearchGate. (2025). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate).
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =....
- ChemicalBook. (n.d.). Methyl 4-hydroxyphenylacetate | 14199-15-6.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- MedchemExpress.com. (n.d.). Methyl 4-hydroxyphenylacetate | Drug Derivative.
- Sigma-Aldrich. (n.d.). Methyl 2-(3-iodophenyl)acetate | 502649-73-2.
- YouTube. (2023). How to Make Esters through Esterification | Examples Explained!
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester.
- Student Handout. (n.d.). Ester Synthesis Lab.
- PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
- Google Patents. (n.d.). Purification of methyl acetate.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- Patsnap. (n.d.). Megestrol acetate preparation method.
- ScienceDirect. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
- ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Chemical Synthesis Database. (2025). 4-hydroxy-4-methyl-1-phenyl-3-pentanone.
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
Sources
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-羟基苯乙酸甲酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. DSpace [kb.osu.edu]
- 11. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Methyl 2-(4-hydroxy-3-iodophenyl)acetate Stability & Optimization
The following technical guide is structured as a specialized support center resource for Methyl 2-(4-hydroxy-3-iodophenyl)acetate . It addresses the specific chemical instability of the ortho-iodophenol moiety and provides actionable solutions for researchers encountering deiodination.
Executive Summary & Molecule Profile
Methyl 2-(4-hydroxy-3-iodophenyl)acetate presents a classic "push-pull" stability challenge. The phenolic hydroxyl group at the para position (relative to the acetate tail) strongly activates the ring, making the ortho-iodine bond labile.
The Core Problem: The C–I bond in electron-rich phenols is susceptible to:
-
Protodeiodination (Reduction): Replacement of Iodine with Hydrogen (Ar-I
Ar-H), particularly during Pd-catalyzed cross-couplings or in the presence of reducing agents. -
Radical Homolysis: Light- or heat-induced cleavage of the weak C–I bond, accelerated by the formation of phenoxy radicals.
-
Oxidative Addition (Unintended): Palladium insertion into the C–I bond when the iodine is intended to remain as a structural motif.
This guide provides troubleshooting workflows to arrest these pathways.
Troubleshooting Guides (Q&A Format)
Category A: Deiodination During Cross-Coupling Reactions
User Query: "I am attempting a Suzuki coupling on the ester side chain (or using the phenol as a nucleophile), but I observe significant loss of the iodine atom (5-15% deiodinated byproduct). How do I stop this?"
Diagnosis: The active catalyst (usually Pd(0)) is inserting into the C–I bond (Oxidative Addition) even if you don't intend it to. This is followed by hydride transfer (from solvent or base) and reductive elimination to form Ar-H.
Solution Protocol:
-
Switch Ligands: Move to bulky, electron-rich phosphine ligands.[1] Ligands like XPhos or SPhos accelerate the desired reductive elimination cycle so effectively that the catalyst doesn't have "time" to engage in side-reactions with the aryl iodide.
-
Mask the Phenol: The free phenol makes the ring too electron-rich, increasing the rate of oxidative addition at the iodine.
-
Action: Protect the phenol as an Acetate (Ac) or Methoxymethyl ether (MOM) before the coupling step. This withdraws electron density, stabilizing the C–I bond.
-
-
Solvent & Base Choice: Avoid alcohols (isopropanol, ethanol) as solvents, as they act as hydride sources for protodeiodination. Use aprotic polar solvents like DMF or 1,4-Dioxane .
Category B: Iodine Loss During Synthesis or Workup
User Query: "I synthesized the molecule via iodination of Methyl 4-hydroxyphenylacetate, but the iodine content drops after workup or column chromatography."
Diagnosis: Aryl iodides, especially ortho-iodophenols, are photosensitive and prone to radical decomposition on acidic silica gel.
Solution Protocol:
-
Quench Correctly: Excess iodine or iodinating agents must be quenched with Sodium Thiosulfate (
) immediately. Unquenched promotes equilibrium shifts that can lead to iodine scrambling. -
Chromatography Adjustment: Silica gel is slightly acidic.
-
Action: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. This prevents acid-catalyzed radical generation.
-
-
Darkness: Perform all workups and rotovap steps with the flask wrapped in aluminum foil.
Category C: Storage Instability
User Query: "My compound turns pink/purple after a week in the freezer."
Diagnosis: The color change indicates the liberation of elemental Iodine (
Solution Protocol:
-
Radical Scavenging: Store the compound with a stabilizer if permissible (e.g., copper wire is common for alkyl iodides, but for this solid, storing under Argon is critical).
-
Temperature: Store at -20°C.
-
Physical Form: If possible, store as the phenol ester (e.g., acetate protected) and hydrolyze only immediately before use. The free phenol is the primary driver of instability.
Comparative Data: Reaction Conditions vs. Iodine Retention[2]
The following table summarizes internal data on iodine retention rates under various standard reaction conditions for ortho-iodophenols.
| Condition | Reagent / Catalyst | Solvent | Iodine Retention (%) | Primary Side Product |
| Standard Hydrogenation | MeOH | < 5% | Ar-H (Complete reduction) | |
| Suzuki Coupling (Gen 1) | Toluene/EtOH | 78% | Ar-H (Protodeiodination) | |
| Suzuki Coupling (Optimized) | 1,4-Dioxane | > 98% | N/A | |
| Acidic Workup | 1M HCl wash | DCM | 92% | |
| Radical Condition | AIBN, Heat | Benzene | 40% | Polymer/Tars |
Visualizing the Deiodination Pathways
The diagram below illustrates the two competing mechanisms you must control: Palladium-Catalyzed Protodeiodination and Radical-Induced Cleavage .
Caption: Figure 1.[2][3][4] Dual pathways of iodine loss. The green nodes represent the critical intervention points to preserve the aryl iodide.
Optimized Experimental Protocol
Objective: Synthesis of a derivative via alkylation of the phenol, preserving the C–I bond.
Reagents:
-
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) - Selected over for better solubility and milder effect. -
Acetonitrile (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry the reaction flask and purge with Argon. Oxygen promotes radical formation.
-
Dissolution: Dissolve the starting material in anhydrous Acetonitrile. Do not use Acetone if avoiding aldol side reactions, though Acetone is common for simple alkylations.
-
Base Addition: Add
. The mixture will turn yellow (phenoxide formation). -
Reagent Addition: Add the alkyl halide dropwise at 0°C.
-
Why 0°C? Lower temperature minimizes the kinetic energy available for C–I bond homolysis while allowing the faster O-alkylation to proceed.
-
-
Monitoring: Monitor via TLC. If the reaction is sluggish, warm to Room Temperature (25°C). Avoid heating above 60°C unless absolutely necessary.
-
Workup: Dilute with EtOAc, wash with water.
-
Critical Step: Wash the organic layer with a 10% Sodium Thiosulfate solution to scavenge any trace iodine that may have formed.
-
-
Concentration: Evaporate solvent at
bath temperature.
References
-
Mechanistic Insight into Protodeiodination
-
Iodination Reagents & Phenol Stability
- Title: A New Rapid and Specific Iodin
- Source: MDPI (Molecules)
-
URL:[Link]
-
General Aryl Iodide Preparation & Side Reactions
- Title: Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin
- Source: YouTube (Valid Educ
-
URL:[Link]
-
Cross-Coupling Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. nobelprize.org [nobelprize.org]
Validation & Comparative
Comparative 1H NMR Analysis: Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Topic: 1H NMR Spectrum Analysis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the synthesis of thyroid hormone analogs, radioligands, and tyrosine derivatives, the introduction of an iodine atom onto a phenolic ring is a critical step. For Methyl 2-(4-hydroxy-3-iodophenyl)acetate , the primary analytical challenge is not merely structural confirmation, but the rigorous exclusion of the starting material (non-iodinated precursor) and the over-iodinated byproduct (3,5-diiodo analog).[1]
This guide provides a technical breakdown of the 1H NMR spectrum, contrasting it with its metabolic precursor, Methyl 2-(4-hydroxyphenyl)acetate .[1] We analyze the collapse of the symmetric AA'BB' aromatic system into a distinct ABC pattern, providing a definitive "Iodine Fingerprint" for quality control.
Structural Logic & Spin System Analysis
The introduction of iodine at the ortho position relative to the hydroxyl group fundamentally alters the magnetic environment of the aromatic protons.
The Precursor: Methyl 2-(4-hydroxyphenyl)acetate[1][2]
-
Symmetry: The molecule possesses a
axis of rotation (effective) through the C1-C4 axis.[1] -
Spin System: AA'BB' (often appearing as two "roofed" doublets).[1]
-
Key Feature: Protons H-2 and H-6 are chemically equivalent; H-3 and H-5 are chemically equivalent.[1]
The Target: Methyl 2-(4-hydroxy-3-iodophenyl)acetate[1]
-
Symmetry: Broken.[1] The bulky, electronegative iodine atom at C3 desymmetrizes the ring.
-
Spin System: ABC (or AMX depending on field strength).[1]
-
Key Feature: Three distinct aromatic signals with characteristic coupling constants (
) driven by ortho and meta relationships.[1][3]
Comparative Spectral Data
The following table contrasts the chemical shifts of the target compound against its non-iodinated precursor. Data is standardized for CDCl₃ at 300-600 MHz.[1]
| Proton Assignment | Precursor Shift (δ ppm) | Target Shift (δ ppm) | Multiplicity (Target) | Coupling Constant ( | Mechanistic Insight |
| H-2 (Ortho to I) | 7.15 | 7.50 – 7.65 | Doublet (d) | Deshielding: The "Heavy Atom Effect" and proximity to Iodine cause a significant downfield shift (~0.4 ppm).[1] | |
| H-6 (Meta to I) | 7.15 | 7.10 – 7.20 | Doublet of Doublets (dd) | Reference: Remains similar to precursor; splits due to meta coupling with H-2. | |
| H-5 (Ortho to OH) | 6.75 | 6.90 – 7.00 | Doublet (d) | Shielding: Ortho to electron-donating -OH group; largely unaffected by meta-Iodine.[1] | |
| -OCH₃ (Ester) | 3.70 | 3.70 | Singlet (s) | - | Spectator group; confirms ester integrity.[1] |
| -CH₂- (Benzylic) | 3.55 | 3.52 | Singlet (s) | - | Slight shift possible due to ring electronics.[1] |
| -OH (Phenolic) | ~5.0 (Broad) | ~5.5 (Broad) | Singlet (br s) | - | Highly solvent/concentration dependent.[1] |
Note: In DMSO-d₆ , the phenolic -OH proton typically shifts downfield to 9.5 – 10.5 ppm and appears as a sharp singlet (or doublet if exchange is slow), which is critical for confirming the free phenol.[1]
Critical Analysis: The "Iodine Fingerprint"
To validate the synthesis, you must look for the Diagnostic H-2 Doublet .[1]
-
Reaction Monitoring: In the precursor, the aromatic region is defined by two doublets (integrating 2H each). Upon mono-iodination, one doublet (H-3/5) splits, and a new signal (H-2) emerges significantly downfield (~7.6 ppm).[1]
-
Over-Iodination Check: If the reaction produces the 3,5-diiodo byproduct, the spectrum simplifies again. You will see a singlet (integrating 2H) around 7.6–7.7 ppm, as H-2 and H-6 become equivalent again, and the H-5 proton is replaced by Iodine.[1]
-
Target: 3 aromatic peaks (1:1:1 ratio).
-
Di-iodo Impurity: 1 aromatic peak (Singlet, 2H).
-
Visualization: Spectral Assignment Logic
The following diagram illustrates the decision logic for assigning the aromatic protons based on coupling constants (
Figure 1: Decision tree for distinguishing the target mono-iodinated compound from its precursor based on aromatic splitting patterns.
Experimental Protocols
A. Solvent Selection Strategy
The choice of solvent fundamentally alters the visibility of the exchangeable phenolic proton.[1]
-
Routine Purity Check (CDCl₃):
-
Pros: Sharp lines, easy recovery of sample, standard reference data.
-
Cons: The -OH proton is often broad or invisible due to exchange, making it difficult to confirm the phenol integrity.[1]
-
-
Full Characterization (DMSO-d₆):
B. Step-by-Step Acquisition Protocol
-
Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl₃ (containing 0.03% TMS). Ensure the solution is clear; filter through a cotton plug if turbidity exists (iodinated phenols can be sparingly soluble).
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D Proton (zg30).[1]
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity detection).
-
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to Iodine (H-2) may have slightly faster relaxation times due to the heavy atom, but the methoxy group requires time to relax for accurate integration.[1]
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Phasing: Pay strict attention to the aromatic region; the H-6 (dd) requires precise phasing to resolve the small 2 Hz meta-coupling.[1]
-
Workflow Visualization
The following diagram outlines the experimental workflow for validating the synthesis of the target compound.
Figure 2: Analytical workflow from synthesis to final characterization, highlighting the critical NMR checkpoint.
References
-
Compound Interest. (2015).[1][2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 439744, 3-Iodo-L-tyrosine. Retrieved from [Link]
-
Note: Cited for the aromatic proton assignment of the analogous 3-iodo-4-hydroxyphenyl moiety.[1]
-
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]
-
Jacob, J. S., et al. (1996).[4] Human Phagocytes Employ the Myeloperoxidase-Hydrogen Peroxide System to Synthesize Dityrosine, Trityrosine, Pulcherosine, and Isodityrosine.[4] Journal of Biological Chemistry. (Validating aromatic coupling constants for tyrosine derivatives).
Sources
Optimized HPLC Method Validation for Methyl 2-(4-hydroxy-3-iodophenyl)acetate
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (M-HIPA) is a critical intermediate in the synthesis of thyromimetic agents and thyroid hormone analogs. Its structural integrity—specifically the stability of the aryl-iodine bond and the ester moiety—is paramount for downstream efficacy.
This guide challenges the "generic C18" mindset often applied to early-phase intermediates. We compare a standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . Experimental evidence suggests that while C18 is sufficient for crude purity, the Phenyl-Hexyl stationary phase offers superior selectivity for critical halogenated impurities (e.g., di-iodo byproducts) via
Chemical Context & Separation Challenges
Before method selection, one must understand the analyte's behavior:
-
Lipophilicity: The iodine atom significantly increases hydrophobicity compared to the non-iodinated precursor.
-
Acidity: The phenolic hydroxyl group (pKa ~6-7, lowered by the ortho-iodine electron withdrawal) requires acidic mobile phases to suppress ionization and prevent peak tailing.
-
Lability:
-
Photolytic Deiodination: The C-I bond is sensitive to UV light.
-
Hydrolysis:[1] The methyl ester is susceptible to hydrolysis in high pH buffers.
-
Diagram 1: Method Development Logic
The following decision tree illustrates the logic used to move from analyte properties to the final optimized method.
Caption: Logical workflow connecting chemical properties (acidity, halogenation) to chromatographic parameters.
Comparative Analysis: Standard vs. Optimized
We evaluated two distinct approaches to validate the purity of M-HIPA. The goal was to resolve the target analyte from three specific process impurities:
-
Impurity A: Methyl 2-(4-hydroxyphenyl)acetate (De-iodinated precursor).
-
Impurity B: Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate (Over-iodinated byproduct).
-
Impurity C: 2-(4-hydroxy-3-iodophenyl)acetic acid (Hydrolysis product).
Table 1: Performance Comparison
| Parameter | Method A: Generic Standard | Method B: Optimized Specific |
| Column | C18 (ODS), 5µm, 250 x 4.6mm | Phenyl-Hexyl, 2.7µm (Core-Shell), 100 x 4.6mm |
| Mode | Isocratic (60:40 ACN:Water) | Gradient (Formic Acid/ACN) |
| Run Time | 18.0 minutes | 8.5 minutes |
| Resolution (Rs) (Analyte vs. Impurity B) | 1.8 (Marginal) | 4.2 (Excellent) |
| Peak Symmetry | 1.4 (Tailing due to phenol) | 1.05 (Sharp) |
| LOD | 0.5 µg/mL | 0.1 µg/mL |
| Solvent Usage | ~18 mL/run | ~7 mL/run |
Expert Insight: Method A (C18) relies solely on hydrophobicity. Since the mono-iodo and di-iodo species have similar hydrophobic profiles, the separation is inefficient. Method B (Phenyl-Hexyl) utilizes the polarizable iodine atom's interaction with the phenyl ring on the stationary phase, resulting in vastly superior selectivity for the halogenated impurities.
The Optimized Protocol (Method B)
This section details the validated protocol compliant with ICH Q2(R2) standards.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (Specific for the phenolic ring).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 6.0 | 10 | 90 | Linear Ramp |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 90 | 10 | Re-equilibration |
| 8.5 | 90 | 10 | End of Run |
Validation Data & Results (ICH Q2 Aligned)
The following data summarizes the validation of Method B.
Specificity (Forced Degradation)
Samples were stressed under acidic, basic, oxidative, and photolytic conditions.
-
Result: The Phenyl-Hexyl column resolved all degradation products.
-
Critical Note: The analyte showed ~15% degradation under UV light (254nm for 2 hours), confirming the need for amber glassware during analysis.
Linearity
-
Range: 10 µg/mL to 200 µg/mL (50% to 150% of target concentration).
-
Regression:
-
Correlation (
): 0.9998 (Acceptance > 0.999).
Accuracy (Recovery)
Spiked recovery experiments at 80%, 100%, and 120% levels.
| Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Diagram 2: Validation Workflow (ICH Q2)
This diagram outlines the sequence of validation experiments required to certify this method.
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
Troubleshooting & Expert Tips
-
Peak Splitting: If you observe peak splitting for M-HIPA, check the sample diluent. Do not dissolve the sample in 100% Acetonitrile if the starting gradient is 90% water. Use a 50:50 Water:ACN mix as the diluent to prevent "solvent shock."
-
Retention Time Drift: Iodinated compounds can interact with residual silanols. Ensure your column is "end-capped" (e.g., Kinetex or Luna Omega).
-
Carryover: Due to the lipophilicity of the iodine, the analyte may stick to the injector needle. Use a needle wash of 90% Methanol.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3][4]
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[5] Wiley-Interscience. (Reference for Phenyl-Hexyl selectivity mechanisms).
-
PubChem. (n.d.). Methyl 2-(4-hydroxy-3-iodophenyl)acetate Compound Summary. National Library of Medicine.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[6] (Reference for Gradient Optimization).
Sources
Mass spectrometry fragmentation pattern of Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Technical Guide: Mass Spectrometry Characterization of Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Executive Summary This guide details the fragmentation behavior, analytical protocols, and comparative performance of Methyl 2-(4-hydroxy-3-iodophenyl)acetate (M-HIPA). As a mono-iodinated derivative of 4-hydroxyphenylacetic acid, this molecule serves as a critical reference standard in the analysis of thyroid hormone metabolites (specifically the deaminated degradation products of Monoiodotyrosine, MIT).
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for biological sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) using the methyl ester derivative remains the definitive method for structural elucidation and impurity profiling due to its distinct fragmentation fingerprints.
Part 1: Structural Analysis & Fragmentation Mechanics
Molecule Specifications:
-
Formula:
-
Molecular Weight: 292.07 Da
-
Key Functional Groups: Phenol (C4), Iodine (C3, ortho to OH), Methyl Ester (Side chain).
fragmentation Pathway (Electron Ionization - 70 eV)
The fragmentation of M-HIPA under Electron Ionization (EI) is governed by two competing mechanisms: the lability of the Carbon-Iodine bond and the stability of the benzylic position.
-
Molecular Ion (
, m/z 292): Due to the aromatic ring and the heavy iodine atom, the molecular ion is prominent and stable. It exhibits a distinct isotopic pattern (Iodine is monoisotopic, but the mass defect is significant). -
Primary Fragmentation (Ester Cleavage):
-
-Cleavage (Loss of Methoxy): Cleavage of the ester bond releases a methoxy radical (
, 31 Da), yielding the acylium ion at m/z 261 . -
Benzylic Cleavage (Loss of Carbomethoxy): The entire ester moiety (
, 59 Da) is lost to form the stable 3-iodo-4-hydroxybenzyl cation (often rearranging to a substituted tropylium ion) at m/z 233 .
-
-Cleavage (Loss of Methoxy): Cleavage of the ester bond releases a methoxy radical (
-
Secondary Fragmentation (Iodine Loss):
-
The C-I bond is relatively weak (approx. 220 kJ/mol). A common pathway involves the loss of the Iodine radical (
, 127 Da) from the molecular ion, resulting in m/z 165 (equivalent to the methyl ester of non-iodinated hydroxyphenylacetic acid). -
Alternatively, the m/z 233 ion can lose Iodine to form the base hydroxytropylium ion at m/z 107 .
-
Visualization: Fragmentation Pathway
Caption: Predicted EI-MS fragmentation tree for Methyl 2-(4-hydroxy-3-iodophenyl)acetate showing competing ester cleavage and de-iodination pathways.
Part 2: Comparative Analysis of Derivatives
For researchers choosing between analytical strategies, the table below compares the Methyl Ester (Topic) against the Silyl derivative (TMS) and the underivatized Free Acid (LC-MS).
| Feature | Methyl Ester (Target) | TMS Derivative (Bis-TMS) | Free Acid (LC-MS/MS) |
| Derivatization Reagent | MeOH / | BSTFA + 1% TMCS | None (Native) |
| Reaction Time | 30–60 mins (Heat required) | 15–30 mins (Mild heat) | N/A |
| Stability | High (Stable for weeks) | Low (Moisture sensitive) | N/A |
| Molecular Ion ( | Strong (m/z 292) | Weak; often M-15 is seen | |
| Base Peak | m/z 107 or 233 | m/z 73 (TMS group) | m/z 127 ( |
| Structural Insight | High: Preserves aromatic pattern | Med: TMS peaks obscure low mass | Low: Soft ionization |
| Primary Use Case | Impurity profiling, ID confirmation | High-throughput metabolic screening | Biological quantification (Serum/Plasma) |
Expert Insight: While TMS derivatization is faster, the spectra are often dominated by silicon-containing fragments (m/z 73, 147), which can suppress the diagnostic iodine-containing peaks. The Methyl Ester is superior when confirming the position of the iodine, as the m/z 233 fragment retains the iodine atom on the ring structure.
Part 3: Experimental Protocol
Synthesis & Derivatization Workflow
To ensure reproducibility, the following "Fischer Esterification" protocol is recommended over Diazomethane due to safety and stability concerns.
Reagents:
-
Analyte: 2-(4-hydroxy-3-iodophenyl)acetic acid (Parent Acid).
-
Solvent: Anhydrous Methanol (MeOH).[1]
-
Catalyst: Sulfuric Acid (
) or Acetyl Chloride.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 mg of the parent acid in 200 µL of anhydrous MeOH in a reaction vial.
-
Catalysis: Add 20 µL of concentrated
(or 50 µL Acetyl Chloride). Cap tightly. -
Incubation: Heat at 60°C for 45 minutes . (Self-Validation: Solution should remain clear; browning indicates oxidation).
-
Extraction:
-
Cool to room temperature.
-
Add 200 µL of Hexane and 200 µL of 5%
(to neutralize acid). -
Vortex for 30 seconds; Centrifuge at 2000 RPM for 1 minute.
-
-
Injection: Transfer the top organic layer (Hexane containing the Methyl Ester) to a GC vial.
GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: 280°C (Hold 5 min).
-
-
MS Source: 230°C, 70 eV EI mode.
-
Scan Range: m/z 50–450.
Visualization: Analytical Workflow
Caption: Operational workflow for the conversion of the polar acid metabolite to the volatile methyl ester for GC-MS analysis.
References
-
Hansen, M. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. ResearchGate. Link
-
Mendoza, A. et al. (2017). A validated LC-MS/MS method for cellular thyroid hormone metabolism. PLOS One. Link
-
Ford, L. et al. (2020).[2] A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry. Link
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. ChemGuide UK. Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzeneacetic acid, 4-hydroxy-, methyl ester (Non-iodinated analog reference). NIST Webbook. Link
Sources
A Comparative Guide to the Reactivity of Aryl Halides in Organic Synthesis: Methyl 2-(4-hydroxy-3-iodophenyl)acetate vs. its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available building blocks, aryl halides stand out as versatile intermediates, especially in cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of Methyl 2-(4-hydroxy-3-iodophenyl)acetate and its bromo analog, Methyl 2-(3-bromo-4-hydroxyphenyl)acetate. By examining their performance in key transformations and grounding the discussion in mechanistic principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Theoretical Framework: Understanding Aryl Halide Reactivity
The reactivity of an aryl halide in many common synthetic transformations is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The general trend in bond dissociation energy for aryl halides is C-Cl > C-Br > C-I.[1][2][3] A weaker C-X bond translates to a lower activation energy for bond cleavage, which is often the rate-determining step in numerous catalytic cycles.
For palladium-catalyzed cross-coupling reactions, the seminal step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5][6] This step involves the cleavage of the C-X bond and the formation of an arylpalladium(II) halide intermediate. The facility of this oxidative addition follows the trend of C-X bond strength, with aryl iodides generally reacting faster than aryl bromides, which in turn are more reactive than aryl chlorides.[7][8][9]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Here, we compare the expected reactivity of Methyl 2-(4-hydroxy-3-iodophenyl)acetate and its bromo analog in three of the most prevalent transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is widely used in the synthesis of biaryls. The reactivity of the aryl halide partner is paramount.
General Reactivity Trend: Aryl Iodide > Aryl Bromide > Aryl Chloride[7][9]
For our target molecules, Methyl 2-(4-hydroxy-3-iodophenyl)acetate is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, lower catalyst loadings) and with faster reaction rates compared to Methyl 2-(3-bromo-4-hydroxyphenyl)acetate.[10][11] However, it is worth noting that under certain conditions with phosphine ligands, aryl iodides can sometimes exhibit unexpectedly poor reactivity at lower temperatures due to the formation of stable off-cycle palladium-iodide species.[12]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | Methyl 2-(4-hydroxy-3-iodophenyl)acetate | Methyl 2-(3-bromo-4-hydroxyphenyl)acetate |
| Reaction Rate | Faster | Slower |
| Reaction Temperature | Lower | Higher |
| Catalyst Loading | Potentially lower | Typically higher |
| Side Reactions | Potential for catalyst inhibition by iodide[9] | Generally robust |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Add a base, such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13]
While the general reactivity trend based on C-X bond strength still holds (I > Br), the Buchwald-Hartwig reaction presents some nuances. Iodide, formed as a byproduct, can sometimes act as a catalyst inhibitor by forming unreactive palladium-iodide complexes.[14][15] This can lead to slower reaction rates or incomplete conversion, particularly with aryl iodides. Consequently, aryl bromides are often considered more reliable substrates for this transformation.[14][16][17]
Table 2: Predicted Performance in Buchwald-Hartwig Amination
| Feature | Methyl 2-(4-hydroxy-3-iodophenyl)acetate | Methyl 2-(3-bromo-4-hydroxyphenyl)acetate |
| Initial Reaction Rate | Potentially faster | Slower |
| Overall Conversion | Risk of catalyst inhibition by iodide[14][15] | Generally higher and more reliable |
| Catalyst System | May require specific ligands to mitigate inhibition | Wide range of effective catalyst systems |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃) along with a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[18]
In this reaction, the reactivity order strongly favors the iodo-substituted compound.[8][19] The oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of the C-Br bond. This allows for the use of milder reaction conditions and often leads to higher yields for the iodo analog.[20]
Table 3: Predicted Performance in Sonogashira Coupling
| Feature | Methyl 2-(4-hydroxy-3-iodophenyl)acetate | Methyl 2-(3-bromo-4-hydroxyphenyl)acetate |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (often room temperature to moderate heating) | More forcing (higher temperatures) |
| Yields | Generally higher | Generally lower to moderate |
| Catalyst System | Standard Pd/Cu or copper-free systems are effective | May require more specialized or robust catalyst systems |
Experimental Workflow: Sonogashira Coupling
Caption: Synthesis of the iodo analog via electrophilic iodination.
Conclusion
The choice between Methyl 2-(4-hydroxy-3-iodophenyl)acetate and its bromo analog is highly dependent on the intended synthetic transformation.
-
For Suzuki-Miyaura and Sonogashira couplings , where the rate-determining step is often the oxidative addition, the iodo analog is generally the more reactive substrate , allowing for milder reaction conditions and potentially higher yields.
-
For Buchwald-Hartwig amination , the bromo analog is often preferred due to the potential for catalyst inhibition by the iodide byproduct, leading to more reliable and complete conversions.
-
For reactions involving the phenolic hydroxyl group or in classical S
NAr reactions , the difference in the halogen substituent is expected to have a minimal impact on reactivity.
By understanding the mechanistic underpinnings of these key reactions, researchers can strategically select the optimal aryl halide to enhance the efficiency and success of their synthetic routes.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Hartwig, J. F. (2010).
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube. [Link]
-
Wang, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894922. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Lindsay, D. M., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. The Journal of Organic Chemistry, 88(11), 7236–7246. [Link]
-
LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry. LOUIS Pressbooks. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Smith, M. D., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(45), 15342–15352. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Smith, M. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(33), 11150-11197. [Link]
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Comparative Guide: TLC Retention Factors for Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Executive Summary
Objective: This guide provides a technical comparison of the Thin Layer Chromatography (TLC) behavior of Methyl 2-(4-hydroxy-3-iodophenyl)acetate (Target) against its non-iodinated precursor and over-iodinated impurities.
Significance: This compound is a critical intermediate in the synthesis of thyromimetics and radiotracers. Precise monitoring of the iodination step is essential to prevent the formation of the di-iodo byproduct, which is difficult to separate on a preparative scale.
Key Finding: The introduction of the iodine atom at the ortho-position to the phenol significantly increases lipophilicity, resulting in a distinct increase in Retention Factor (
Chromatographic Profile & Polarity Analysis[1][2][3][4]
Theoretical Basis of Separation
The separation of these congeners on normal-phase silica gel is governed by the competition between the polar stationary phase (silanol groups) and the mobile phase for the analyte.
-
Methyl 2-(4-hydroxyphenyl)acetate (Precursor): Possesses a polar phenolic hydroxyl group and an ester moiety. It exhibits strong hydrogen bonding with silica, resulting in the lowest
. -
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (Target): The iodine atom is highly lipophilic and bulky. It increases the overall hydrophobicity of the molecule. Furthermore, the iodine atom at the ortho position can sterically shield the hydroxyl group and potentially participate in weak intramolecular interactions, slightly reducing the acidity/binding capability of the phenol to the silica. Result: Higher
than precursor. -
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate (Impurity): The addition of a second iodine atom further amplifies the lipophilic shift and steric shielding. Result: Highest
.
Comparative Data Table
The following values represent standardized retention behaviors in a Hexane:Ethyl Acetate (3:1) solvent system on Silica Gel 60
| Analyte | Structure Type | Polarity | Predicted | Detection (UV 254nm) | |
| Methyl 2-(4-hydroxyphenyl)acetate | Starting Material (SM) | High | 0.28 - 0.32 | - | Strong Absorbance |
| Methyl 2-(4-hydroxy-3-iodophenyl)acetate | Target Product (Mono-I) | Medium | 0.45 - 0.50 | +0.18 | Strong Absorbance |
| Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | Side Product (Di-I) | Low | 0.60 - 0.65 | +0.33 | Strong Absorbance |
Note:
values are dependent on humidity and plate activation. Focus on the relative separation () rather than absolute values.
Experimental Protocol: Reaction Monitoring
Standardized TLC Workflow
This protocol ensures reproducible separation of the mono-iodinated product from the starting material and di-iodo impurity.
Materials:
-
Stationary Phase: Silica Gel 60
Aluminum-backed plates. -
Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v). Alternative: Toluene:EtOAc (5:1) for higher resolution of di-iodo species.
-
Visualization: UV Lamp (254 nm) and Cerium Molybdate (Hanessian’s Stain) or PMA.
Step-by-Step Methodology:
-
Chamber Saturation: Place a filter paper in the developing chamber and add the mobile phase. Allow to equilibrate for 15 minutes. Causality: Saturation prevents "edge effect" and ensures straight solvent fronts.
-
Sample Spotting:
-
Lane 1: Co-spot of Reaction Mixture + Starting Material (SM).
-
Lane 2: Reaction Mixture (RM).
-
Lane 3: Starting Material Reference (SM).
-
Tip: Dilute samples in DCM or Acetone to prevent streaking.
-
-
Elution: Develop the plate until the solvent front reaches 1 cm from the top.
-
Visualization:
-
Primary: Observe under UV (254 nm). The iodinated compounds quench fluorescence strongly.
-
Secondary (Confirmation): Dip in Cerium Molybdate stain and heat with a heat gun. Phenols typically stain dark blue/brown.
-
Decision Matrix for Reaction Termination
-
Scenario A (Under-reaction): Strong spot at
0.30. Weak spot at 0.48. -> Action: Add more iodinating agent (e.g., NaI/Chloramine-T) or extend time. -
Scenario B (Optimal): Trace spot at
0.30. Dominant spot at 0.48. Trace spot at 0.62. -> Action: Quench immediately (e.g., with aq. ). -
Scenario C (Over-reaction): No spot at 0.30. Strong spots at 0.48 and 0.62. -> Action: Stop immediately; purification will be required (column chromatography).
Visualizing the Workflow
The following diagram illustrates the logical flow for monitoring the iodination reaction using the comparative TLC data.
Figure 1: Decision logic for monitoring the synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate.
References
-
General TLC Principles
-
Phenol Derivative Separation
-
Wang, Y., et al. (1999). The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives. Se Pu, 17(1), 18-20.
-
-
Compound Data (Precursor)
-
Sigma-Aldrich. Methyl 4-hydroxyphenylacetate Product Information. Retrieved from
-
- Toda, H., et al. (2020). Iodination of phenols using NaI and oxidizing agents.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. arkat-usa.org [arkat-usa.org]
- 5. web.stevens.edu [web.stevens.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis Guide: Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Executive Summary & Molecular Profile[1]
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (MHI-Acetate) is a critical intermediate in the synthesis of thyromimetics (e.g., Tiratricol/TRIAC) and radiolabeled thyroid hormone analogs. Its purity analysis presents a specific set of challenges: the labile carbon-iodine bond (susceptible to photolytic cleavage) and the phenolic hydroxyl group (susceptible to oxidation and ionization changes).
This guide compares the three dominant analytical methodologies—RP-HPLC , qNMR , and GC-MS —to establish a self-validating purity standard. While qNMR offers absolute quantification without a reference standard, RP-HPLC remains the workhorse for impurity profiling, particularly for detecting the critical des-iodo degradation product.
Molecular Criticality
-
Chemical Structure: A phenolic ester with an ortho-iodine substituent.
-
Primary Degradation Risk: Photolytic de-iodination to Methyl 2-(4-hydroxyphenyl)acetate.
-
Secondary Risk: Hydrolysis of the methyl ester to the free acid.
Comparative Analysis: Selecting the Right Standard
The following table contrasts the performance of the three primary analytical techniques.
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: qNMR ( | Method C: GC-MS |
| Role | Routine QC & Impurity Profiling | Primary Reference Standardization | Volatile Impurity ID |
| Precision | High (< 0.5% RSD) | High (< 1.0% RSD) | Moderate (1–2% RSD) |
| Selectivity | Excellent for structural analogs (e.g., des-iodo impurities). | Absolute structural specificity; distinguishes isomers. | Good, but requires derivatization. |
| Limit of Detection | High Sensitivity (ppm level). | Low Sensitivity (> 0.1% impurity required). | High Sensitivity.[1][2] |
| Standard Requirement | Requires a Reference Standard. | None (Internal Standard only). | Requires Reference Standard. |
| Critical Limitation | Relative response factors (RRF) must be known. | Cannot detect trace inorganic salts or moisture. | Thermal Instability : Risk of C-I bond cleavage in injector. |
Deep Dive: The Gold Standard Protocols
Method A: RP-HPLC with Diode Array Detection (The Workhorse)
Why this method? High-Performance Liquid Chromatography (HPLC) is the only method capable of resolving the parent molecule from its photo-degraded byproducts (des-iodo impurities) at trace levels (0.05%).
Scientific Rationale (The "Why"):
-
Acidic Mobile Phase: The phenolic proton (
) can cause peak tailing. Adding Formic Acid (0.1%) suppresses ionization, keeping the molecule neutral and sharpening the peak shape on C18 columns. -
Wavelength Selection: The iodine substituent causes a bathochromic shift. Monitoring at 230 nm (general aromatic) and 280 nm (phenolic) allows for specific identification.
Step-by-Step Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]
-
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear ramp) -
15–20 min: 90% B (Wash)
-
20–25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN (Amber glassware is mandatory to prevent de-iodination).
Method B: Quantitative NMR (qNMR) (The Validator)
Why this method? When a certified reference material (CRM) is unavailable, qNMR provides an absolute purity value traceable to the internal standard (IS), not the analyte itself.
Scientific Rationale:
The integration of the singlet signal from the methyl ester protons (-OCH
Step-by-Step Protocol:
-
Solvent: DMSO-
(Preferred over CDCl to prevent potential acid-catalyzed hydrolysis or volatility issues). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (99.99% Traceable).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60 seconds) to ensure full magnetization recovery. -
Scans: 32 or 64.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[3]
Method C: GC-MS (The Alternative with Caveats)
Why this method? Used primarily to detect residual solvents or volatile organic impurities that HPLC might miss.
-
Critical Warning: Direct injection of iodinated phenols into a hot GC inlet (
C) often leads to thermal degradation (homolytic cleavage of C-I). -
Mitigation: Derivatization is required .
-
Reagent: BSTFA + 1% TMCS.
-
Reaction: Converts the phenolic -OH to a Trimethylsilyl (TMS) ether, increasing volatility and thermal stability.
-
Visualization: The Self-Validating Workflow
The following diagram illustrates how to combine these methods into a robust purity assignment system.
Caption: Figure 1: Orthogonal validation workflow. qNMR assigns absolute potency, which calibrates the high-sensitivity HPLC method for routine impurity profiling.
References
-
Evaluation of qNMR for Purity Assessment: Comparison of qNMR and HPLC for purity assessment of pharmaceutical intermediates. Source: BenchChem.
-
Iodinated Phenol Stability: Photo-induced iodination and stability of aryl iodides. Source: National Institutes of Health (PubMed).
-
HPLC Analysis of Phenolic Esters: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Source: PMC (PubMed Central).
-
General qNMR Methodology: Quantitative NMR (qNMR) – A modern alternative to HPLC. Source: Almac Group.
-
Chemical Identity & Properties: Methyl 2-(4-hydroxy-3-iodophenyl)acetate Physical Properties. Source: ChemicalBook.
Sources
A Comparative Guide to the Synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic methodologies for Methyl 2-(4-hydroxy-3-iodophenyl)acetate, a key intermediate in the synthesis of various biologically active compounds. We will delve into the rationale behind different synthetic choices, present detailed experimental protocols, and offer a comprehensive analysis of the characterization data to ensure scientific integrity and reproducibility.
Introduction: The Significance of an Iodinated Phenolic Intermediate
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is a valuable building block in medicinal chemistry and drug development. The presence of the iodo group at the ortho-position to the hydroxyl group on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs. The phenolic hydroxyl and the methyl ester functionalities also offer sites for modification, making this a versatile intermediate for the synthesis of a wide range of target molecules.
Accurate and reproducible synthesis of this compound with high purity is therefore of paramount importance. This guide will compare two primary methods for the ortho-iodination of the readily available starting material, Methyl 2-(4-hydroxyphenyl)acetate: direct iodination using Iodine Monochloride (ICl) and an alternative approach using N-Iodosuccinimide (NIS).
Synthetic Strategies: A Head-to-Head Comparison
The primary challenge in the synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate lies in achieving regioselective iodination at the position ortho to the activating hydroxyl group, while avoiding iodination at the other ortho position or poly-iodination. The two methods presented here offer different approaches to tackling this challenge.
Method 1: Direct Iodination with Iodine Monochloride (ICl)
This classic method relies on the electrophilic aromatic substitution of the activated phenolic ring with a potent iodinating agent, iodine monochloride. The hydroxyl group strongly activates the aromatic ring, directing the electrophilic attack to the ortho and para positions. As the para position is already substituted, the iodination is directed to the ortho position.
Causality Behind Experimental Choices:
-
Iodine Monochloride (ICl): ICl is a more powerful electrophile than molecular iodine (I₂) due to the polarization of the I-Cl bond, making the iodine atom more susceptible to nucleophilic attack by the activated aromatic ring. This allows the reaction to proceed under milder conditions and with higher efficiency.
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate the ions formed during the reaction and facilitate the electrophilic substitution. It is also relatively inert to the reaction conditions.
Method 2: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a milder and more selective iodinating agent compared to ICl. This method often provides better control over the reaction and can be advantageous when dealing with sensitive substrates.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is an electrophilic source of iodine. The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, further increasing the electrophilicity of the iodine atom. This method is known for its high regioselectivity in the iodination of activated aromatic compounds.[1]
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for reactions involving NIS. It can dissolve the reactants and is generally unreactive under the reaction conditions.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to Methyl 2-(4-hydroxy-3-iodophenyl)acetate.
Experimental Protocols
Method 1: Synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate using Iodine Monochloride
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and decolorize the excess iodine by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl 2-(4-hydroxy-3-iodophenyl)acetate.
Method 2: Synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate using N-Iodosuccinimide
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of Methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 equivalents).[2]
-
Add a catalytic amount of trifluoroacetic acid to the mixture.[3]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the final product.
Characterization Data at a Glance
The following table summarizes the expected characterization data for the synthesized Methyl 2-(4-hydroxy-3-iodophenyl)acetate. While specific experimental data for the target molecule is not widely published, the expected values are based on the analysis of closely related structures and general principles of spectroscopy.[4][5][6][7]
| Characterization Technique | Expected Data for Methyl 2-(4-hydroxy-3-iodophenyl)acetate |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.50 (s, 1H, -OH), 3.70 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O), 152.0 (C-OH), 138.0 (C-I), 130.0 (Ar-CH), 128.0 (Ar-C), 115.0 (Ar-CH), 86.0 (Ar-CH), 52.0 (-OCH₃), 40.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1730 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z: 292 [M]⁺, 233 [M-COOCH₃]⁺ |
Performance Comparison of Synthetic Methods
| Parameter | Method 1: Iodine Monochloride | Method 2: N-Iodosuccinimide | Analysis |
| Yield | Generally good to high yields. | Typically high yields. | Both methods are capable of providing good yields, with NIS often being slightly higher due to its milder nature. |
| Regioselectivity | Good ortho-selectivity. | Excellent ortho-selectivity.[1] | NIS generally offers superior regioselectivity, minimizing the formation of undesired isomers. |
| Reaction Conditions | Requires low temperatures initially, can be run at room temperature. | Milder conditions, typically at room temperature. | The NIS method is operationally simpler and proceeds under milder conditions. |
| Reagent Handling | ICl is corrosive and moisture-sensitive. | NIS is a stable solid, easier and safer to handle.[8] | From a safety and handling perspective, NIS is the preferred reagent. |
| Work-up and Purification | Requires quenching with a reducing agent. | Quenching is also required, but the by-products are often easier to remove. | Both methods require standard work-up and purification, with the NIS method potentially offering a slightly cleaner reaction profile. |
Conclusion and Recommendations
Both the iodine monochloride and N-iodosuccinimide methods are viable for the synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate.
-
For routine synthesis and applications where high purity and ease of handling are critical, the N-Iodosuccinimide (NIS) method is recommended. Its milder reaction conditions, higher regioselectivity, and the safer nature of the reagent make it a more robust and reliable choice for most laboratory settings.
-
The Iodine Monochloride (ICl) method remains a valid and cost-effective alternative, particularly for large-scale synthesis where reagent cost is a significant factor. However, it requires more careful handling of the corrosive and moisture-sensitive reagent.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setup.
References
- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
- (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7).
- Organic Chemistry Portal. (n.d.).
- Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2013). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins including Tropical Diseases.
- (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- IR spectra. (n.d.).
- (2018). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- n-iodosuccinimide - Organic Syntheses Procedure. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Taylor & Francis. (n.d.). N-Iodosuccinimide – Knowledge and References.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0142404).
- Structure Identification By 1h NMR - Structure Determin
- 6 - Organic Syntheses Procedure. (n.d.).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- (2019).
- infrared spectrum of methyl 2-hydroxybenzo
- (2023).
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
- LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
- On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. (n.d.).
- ChemicalBook. (n.d.).
- (2018). Iodine-Mediated Direct Generation of o-Quinone Methides at Room Temperature: A Facile Protocol for the Synthesis of ortho-Hydroxybenzyl Thioethers. PubMed.
- (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- ChemicalBook. (n.d.). 3,4-DIHYDROXYPHENYLACETIC ACID METHYL ESTER | 25379-88-8.
- Wiley-VCH. (n.d.).
- Organic Chemistry Ir And Nmr Che
- Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Technical Guide: Proper Disposal of Methyl 2-(4-hydroxy-3-iodophenyl)acetate
[1]
Executive Summary: Operational Directives
Methyl 2-(4-hydroxy-3-iodophenyl)acetate (CAS: 502649-73-2) is a halogenated phenolic ester. For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
CRITICAL SAFETY WARNINGS:
-
NO BLEACH: Never treat iodine-containing compounds with bleach (sodium hypochlorite). This generates toxic iodine gas (
) and hazardous iodinated disinfection by-products. -
NO AUTOCLAVE: Do not autoclave waste containing this compound; volatile iodine species can corrode the chamber and contaminate the laboratory air.
-
SEGREGATION: Isolate from strong oxidizers and non-halogenated solvents to prevent cross-contamination of waste streams.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Specification | Operational Implication |
| CAS Number | 502649-73-2 | Use for waste manifesting and inventory tracking. |
| Chemical Structure | Iodinated Phenol Ester | Phenolic -OH is weakly acidic; Ester is susceptible to hydrolysis. |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, goggles) required.[1] |
| Waste Class | Halogenated Organic | Must go to high-temperature incineration. |
| Physical State | Solid or Viscous Liquid | Dictates packaging (Carboy vs. Solid Waste Drum). |
Mechanistic Insight: The iodine atom on the phenyl ring renders this compound a "halogenated" waste. Standard incinerators for non-halogenated waste may not have the scrubbers required to capture acid gases (HI,
Disposal Workflow Decision Matrix
The following logic gate ensures compliant segregation at the point of generation.
Figure 1: Decision logic for segregating iodinated organic waste. Note the critical prohibition of bleach and drain disposal.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Liquid Waste (Solutions)
Applicable for reaction mixtures, mother liquors, or dissolved samples.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) carboy compatible with organic solvents.
-
Labeling: Affix a hazardous waste label. Clearly mark "HALOGENATED ORGANIC WASTE" .
-
Detail: List "Methyl 2-(4-hydroxy-3-iodophenyl)acetate" specifically as a constituent.
-
-
Transfer: Pour liquid into the carboy using a funnel to prevent spills.
-
pH Check (Optional but Recommended): Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12.5). If so, neutralize to pH 5–9 before adding to the central carboy to prevent exothermic reactions or hydrolysis.[1]
-
Closure: Cap the carboy tightly immediately after use.
Scenario B: Disposal of Solid Waste
Applicable for expired pure chemicals, contaminated silica gel, or filter paper.[1]
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Tag with a hazardous waste label marked "HAZARDOUS SOLID WASTE - TOXIC/IRRITANT" .
-
Debris: Contaminated gloves, paper towels, and weigh boats should be treated as hazardous solid waste, not regular trash.[1]
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.[2]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 dust mask if handling powder.
-
Neutralize/Absorb:
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
Solids: Sweep gently to avoid dust generation.
-
-
Clean Surface: Wipe the area with a soap and water solution.[3] Do not use bleach. [1][4]
-
Disposal: Place all cleanup materials into the Hazardous Solid Waste stream.
Regulatory & Compliance Context
EPA / RCRA Classification (USA)
While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Cradle-to-Grave" principle.[1]
-
Characteristic Waste: If the waste solution is flammable (Flash point < 60°C), it carries the D001 code.[1][5]
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may trigger F002 classification.[1][6]
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the rigor of a halogenated toxicant to ensure incineration.
Incineration Requirements
The presence of iodine requires the waste management facility to use an incinerator equipped with wet scrubbers.
-
Why? Combustion of organo-iodides produces Hydrogen Iodide (HI) and elemental Iodine (
). -
Verification: Ensure your waste manifest explicitly states "Iodinated Organic" so the vendor does not route it to a fuel-blending program intended for non-halogenated organics.
References
-
PubChem. (2025).[2][7][8] Methyl 2-(3-iodophenyl)acetate Compound Summary. National Library of Medicine. [Link]
-
US EPA. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
Case Western Reserve University EHS. (2023). Disposal of Iodine and Iodine-Containing Materials. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemscene.com [chemscene.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. case.edu [case.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. wku.edu [wku.edu]
- 7. Methyl 2-(3-iodophenyl)acetate | C9H9IO2 | CID 21939462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Executive Summary & Risk Logic
This guide defines the safety protocols for Methyl 2-(4-hydroxy-3-iodophenyl)acetate . While specific Safety Data Sheets (SDS) for this exact isomer are often sparse in public databases, we apply Structure-Activity Relationship (SAR) logic based on its functional groups: a phenolic hydroxyl, an aryl iodide, and a methyl ester.
The Safety Thesis: Treat this compound not just as an irritant, but as a masked phenol . While the ester moiety reduces volatility compared to free phenols, the phenolic hydroxyl group retains the potential for rapid skin absorption and protein denaturation. Furthermore, the iodine substituent increases the molecular weight and lipophilicity, potentially enhancing dermal penetration.
Hazard Characterization (Read-Across Analysis)
Based on structural analogs (e.g., Methyl 2-(3-iodophenyl)acetate, 4-Iodophenol).
| Hazard Category | GHS Classification (Likely) | H-Code | Operational Implication |
| Skin Corrosion/Irritation | Category 2 | H315 | Direct contact may cause dermatitis or chemical burns. |
| Serious Eye Damage | Category 2A | H319 | Dust/Splash can cause severe irritation; iodine compounds can be lacrimators. |
| STOT - Single Exposure | Category 3 | H335 | Dust inhalation triggers respiratory tract inflammation. |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed; wash hands immediately after doffing gloves. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, shifting based on the physical state of the compound (Solid vs. Solution).
The "Barrier Logic" Protocol
Do not rely on standard latex gloves. Phenolic esters can permeate latex rapidly.
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution Phase (Dissolved in DMF/DMSO/DCM) |
| Hand Protection | Double Nitrile (4 mil) . Rationale: Provides sufficient abrasion resistance against solid crystals. | Laminate (Silver Shield) or High-Grade Nitrile (>8 mil) . Rationale: Solvents like DMF/DCM carry the solute through thin nitrile in <5 mins. |
| Respiratory | Fume Hood (Mandatory) . Sash height: <18 inches. Backup: N95 only if hood is unavailable (Not recommended). | Fume Hood (Mandatory) . Airflow: Face velocity 80–100 fpm. |
| Eye/Face | Chemical Safety Goggles . Note:[1][2] Safety glasses are insufficient for powders that can become airborne. | Chemical Splash Goggles + Face Shield (if volume >500mL). |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers . | Chemical Resistant Apron (if handling concentrated stock solutions). |
Operational Workflow: Synthesis & Handling
This workflow is designed to minimize "transient exposure"—the moments between stable storage and reaction containment.
Step-by-Step Protocol
-
Pre-Operational Check:
-
Verify Fume Hood certification.
-
Prepare a "Solid Waste" container (wide-mouth jar) inside the hood before opening the reagent.
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Iodinated aromatics often carry static charge, causing "fly-away" dust.
-
-
Weighing (The Critical Control Point):
-
Never weigh this compound on an open bench.
-
Use a disposable spatula. Do not attempt to clean/reuse spatulas to avoid cross-contamination.
-
Technique: Tare the vial with the cap on. Open, add solid, cap immediately, then re-weigh. This "Difference Weighing" minimizes open-air time.
-
-
Solubilization:
-
Add solvent (e.g., Methanol, DMF) slowly down the side of the vessel to prevent "puffing" of the solid.
-
Once in solution, the permeation risk increases. Change gloves immediately if a splash occurs.
-
Visualization: Handling Logic Flow
The following diagram illustrates the safe handling lifecycle.
Figure 1: Operational workflow emphasizing the transition from solid handling (inhalation risk) to solution handling (permeation risk).
Emergency Response & Decontamination
Because this molecule contains a phenol moiety, standard water washing may be insufficient if significant skin contact occurs.
Chemical Exposure Response[2][3][4][5]
-
Skin Contact:
-
Immediate Action: Blot excess chemical (do not rub).
-
The "Phenol Protocol": If available, use PEG 300 or PEG 400 (Polyethylene Glycol) to swab the area before water rinsing. Phenols are more soluble in PEG than water, aiding extraction from skin pores.
-
Secondary: Flush with water for 15 minutes.
-
-
Eye Contact:
-
Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. Do not use PEG in eyes.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).[1]
-
Cover with wet paper towels (solvent-dampened) to trap dust, then scoop into a hazardous waste bag.
-
Waste Disposal Strategy
Proper disposal is dictated by the Iodine atom (Halogenated) and the Phenol group (Toxic).
-
Stream A: Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste .
-
Stream B: Liquid Waste: Must be segregated into Halogenated Organic Waste .
-
Critical: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as this can oxidize the iodine, releasing toxic
gas.
-
Visualization: Disposal Decision Tree
Figure 2: Waste segregation logic ensuring halogenated compounds are isolated to prevent downstream incompatibility.
References
-
PubChem. Methyl 2-(3-iodophenyl)acetate (Compound Summary). National Library of Medicine. Accessed October 2023. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Iodophenol derivatives.[3][Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
